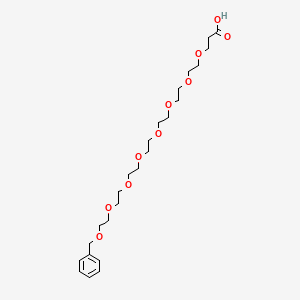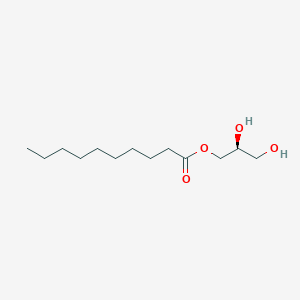
Cadein1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cadein1 involves the derivatization of an isoquinolinium backbone. The specific synthetic routes and reaction conditions are proprietary and detailed in various patents and research publications . Generally, the synthesis involves multiple steps, including the formation of the isoquinolinium core, followed by functionalization to introduce specific substituents that enhance its biological activity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include stringent quality control measures to maintain the compound’s efficacy and safety for potential therapeutic use.
Analyse Chemischer Reaktionen
Types of Reactions
Cadein1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the isoquinolinium core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of this compound, impacting its solubility and permeability.
Substitution: Substitution reactions are crucial for introducing various functional groups that can enhance the compound’s specificity and potency.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal yields and minimal side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Cadein1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying isoquinolinium derivatives and their reactivity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, particularly those deficient in p53.
Medicine: Explored as a potential chemotherapeutic agent for targeting p53-deficient tumors.
Wirkmechanismus
Cadein1 exerts its effects by inducing apoptotic cell death in p53-deficient cancer cells. The mechanism involves the activation of p38 phosphorylation, caspase-3 activation, and PARP cleavage . These molecular events lead to the initiation of apoptosis, selectively targeting cancer cells with a functional DNA mismatch repair system. The compound’s ability to preferentially induce apoptosis in p53-deficient cells makes it a promising candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Cadein1 is unique compared to other isoquinolinium derivatives due to its selective action on p53-deficient cancer cells. Similar compounds include:
Sirt1 Inhibitor VII, Inauhzin: Another isoquinolinium derivative with different molecular targets.
PIM3 Kinase Inhibitor VII, M-110: Targets different kinases and has distinct biological effects.
p53-Snail binding Inhibitor, GN25: Specifically targets the p53-Snail interaction, differing in its mechanism of action .
This compound’s unique ability to selectively induce apoptosis in p53-deficient cells with a functional DNA mismatch repair system sets it apart from these similar compounds, highlighting its potential as a targeted cancer therapy.
Eigenschaften
Molekularformel |
C33H48F2INO2 |
|---|---|
Molekulargewicht |
655.6 g/mol |
IUPAC-Name |
2-[(2,6-difluorophenyl)methyl]-6,7-dimethoxy-1-pentadecyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C33H48F2NO2.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-31-27-24-33(38-3)32(37-2)23-26(27)21-22-36(31)25-28-29(34)18-17-19-30(28)35;/h17-19,23-24H,4-16,20-22,25H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NBXOVBALHDBUPW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=[N+](CCC2=CC(=C(C=C21)OC)OC)CC3=C(C=CC=C3F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



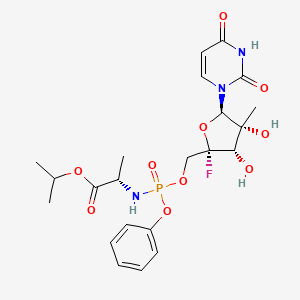
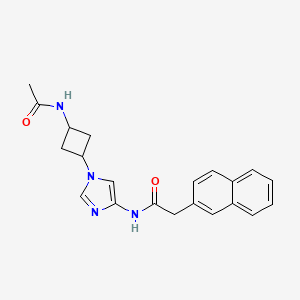
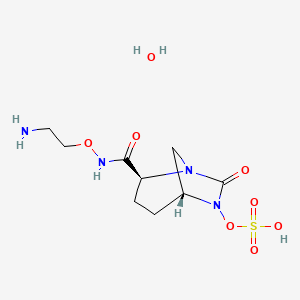
![1-[2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B11929363.png)
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
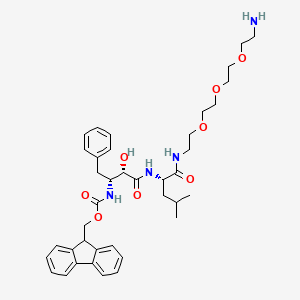
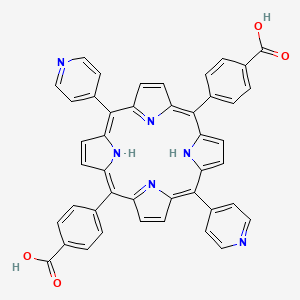
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

